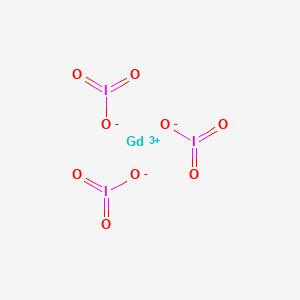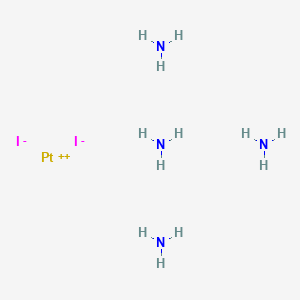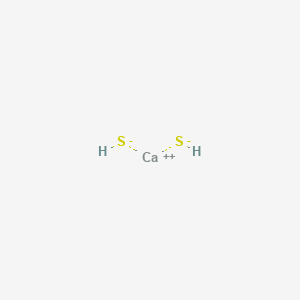
Calcium di(hydrogensulphide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium di(hydrogensulphide) is a chemical compound with the formula Ca(HS)2. It is a colorless and odorless gas that is soluble in water. Calcium di(hydrogensulphide) has been of interest to researchers due to its potential applications in various fields such as biomedical research, environmental science, and material science.
Mechanism Of Action
The exact mechanism of action of calcium di(hydrogensulphide) is not fully understood. However, it is believed to act by increasing the production of nitric oxide (NO) in the body. NO is a potent vasodilator that relaxes blood vessels and improves blood flow. Calcium di(hydrogensulphide) may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Calcium di(hydrogensulphide) has been shown to have a number of biochemical and physiological effects in animal models. These include:
- Improving blood flow and reducing blood pressure
- Reducing inflammation
- Protecting against oxidative stress
- Improving glucose metabolism
- Enhancing cognitive function
Advantages And Limitations For Lab Experiments
One advantage of using calcium di(hydrogensulphide) in lab experiments is its high solubility in water, which makes it easy to administer to animals or cells. It is also relatively stable and non-toxic at low concentrations. However, its high reactivity with other chemicals and sensitivity to light and heat can make it difficult to work with.
Future Directions
There are several future directions for research on calcium di(hydrogensulphide). These include:
- Investigating its potential as a therapeutic agent for various diseases, including hypertension, diabetes, and Alzheimer's disease
- Studying its effects on other physiological systems, such as the immune system and the nervous system
- Developing new methods for synthesizing and purifying the compound
- Exploring its potential applications in material science, such as in the production of semiconductors and catalysts.
Synthesis Methods
Calcium di(hydrogensulphide) can be synthesized by reacting calcium hydride (CaH2) with hydrogen sulphide (H2S) gas. The reaction takes place at high pressure and high temperature, typically in the range of 200-300 °C and 50-100 atm. The resulting product is a white solid that can be purified by sublimation.
Scientific Research Applications
Calcium di(hydrogensulphide) has shown potential for use in biomedical research as a vasodilator and anti-inflammatory agent. It has been shown to improve blood flow and reduce inflammation in animal models of various diseases, including hypertension, diabetes, and Alzheimer's disease.
properties
CAS RN |
12133-28-7 |
|---|---|
Product Name |
Calcium di(hydrogensulphide) |
Molecular Formula |
Ca(HS)2 CaH2S2 |
Molecular Weight |
106.2 g/mol |
IUPAC Name |
calcium;sulfanide |
InChI |
InChI=1S/Ca.2H2S/h;2*1H2/q+2;;/p-2 |
InChI Key |
YAECNLICDQSIKA-UHFFFAOYSA-L |
SMILES |
[SH-].[SH-].[Ca+2] |
Canonical SMILES |
[SH-].[SH-].[Ca+2] |
Other CAS RN |
12133-28-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)


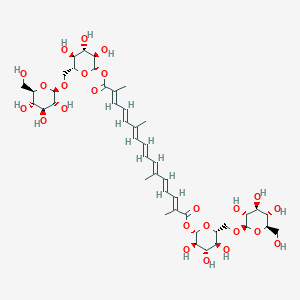



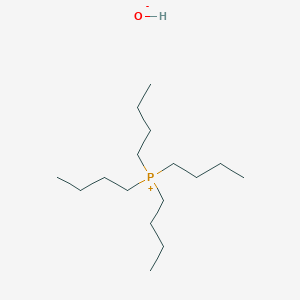
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)

